N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core, a nitrobenzoyl group, and a methylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone, such as 1,2-diketone.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction using a nitrobenzoyl chloride derivative.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts acylation reaction using a methylphenyl acyl chloride derivative.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinoxaline N-oxide derivatives.
Reduction: Formation of amine derivatives by reducing the nitro group.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparison with Similar Compounds
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can be compared with similar compounds, such as:
N-(3-methylphenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide: Differing by the position of the nitro group on the benzoyl ring.
N-(4-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide: Differing by the position of the methyl group on the phenyl ring.
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-6-4-8-17(12-15)25-22(29)14-21-23(30)26-19-10-2-3-11-20(19)27(21)24(31)16-7-5-9-18(13-16)28(32)33/h2-13,21H,14H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
DORLCGWMARUPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.